3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted hydrazine derivatives with carbon disulfide and subsequent cyclization with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes such as inflammation or cell proliferation.
Pathways Involved: It may modulate signaling pathways like the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(5-Chloro-2-methoxyphenyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(5-Chloro-2-methoxyphenyl)-6-(4-butoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C19H17ClN4O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17ClN4O2S/c1-3-10-26-14-7-4-12(5-8-14)18-23-24-17(21-22-19(24)27-18)15-11-13(20)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
DJYHEKLLIGAQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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